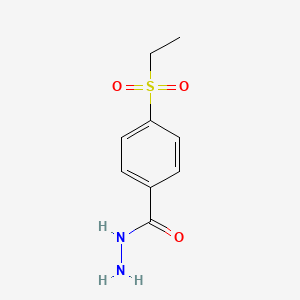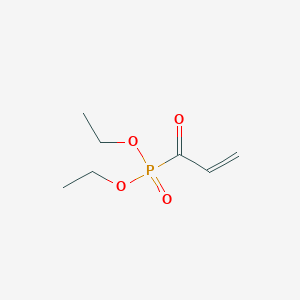![molecular formula C23H37NO2 B14646544 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one CAS No. 55566-33-1](/img/structure/B14646544.png)
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a hydroxyphenyl group and a nonyl chain, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a hydroxyphenyl compound.
Attachment of the Nonyl Chain: The nonyl chain is attached through an alkylation reaction, using a nonyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group may play a crucial role in binding to these targets, while the nonyl chain and piperidine ring contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one can be compared with similar compounds such as:
1-(4-Hydroxyphenyl)propan-1-one: This compound lacks the piperidine ring and nonyl chain, making it less complex but still useful in organic synthesis.
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one: This compound has a similar hydroxyphenyl group but differs in the rest of its structure.
4-Hydroxypropiophenone: Another related compound with a simpler structure, often used in different chemical reactions.
Eigenschaften
CAS-Nummer |
55566-33-1 |
|---|---|
Molekularformel |
C23H37NO2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
1-[4-(3-hydroxyphenyl)-1-nonylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C23H37NO2/c1-3-5-6-7-8-9-10-16-24-17-14-23(15-18-24,22(26)4-2)20-12-11-13-21(25)19-20/h11-13,19,25H,3-10,14-18H2,1-2H3 |
InChI-Schlüssel |
WNRHDBRHLDZKPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
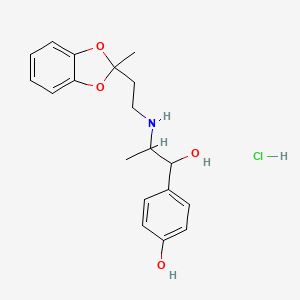
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
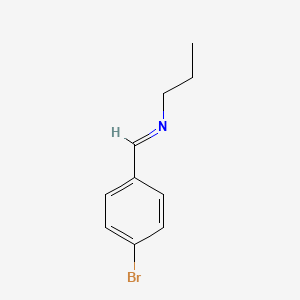
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
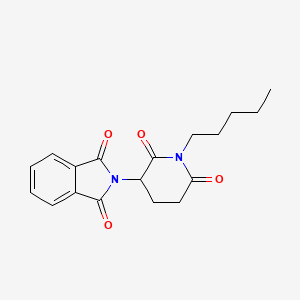
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
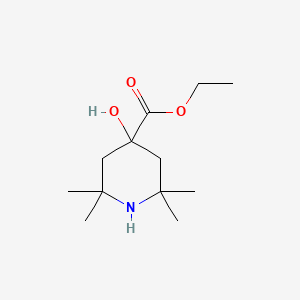
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
